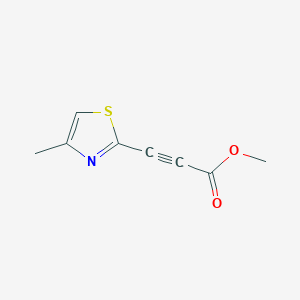

Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate

Description

Properties

IUPAC Name |

methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-6-5-12-7(9-6)3-4-8(10)11-2/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHLIYFRZOSISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Construction via Condensation and Cyclization

The core of the synthesis involves constructing the 1,3-thiazole ring, often achieved through condensation reactions involving suitable aldehydes or ketones with thiourea derivatives.

Condensation of Aldehydes with Thiourea :

A common route involves reacting a 4-methyl-1,3-thiazol-2-amine precursor with aldehydes or acyl derivatives under acidic or basic conditions to promote cyclization. For instance, indole-3-carboxaldehyde derivatives can undergo condensation with thiourea to form the thiazol-2-amine core, which can subsequently be functionalized (as described in the synthesis of related thiazole derivatives).Reaction with Phenacyl Bromide or Analogues :

Phenacyl bromide derivatives can react with thiourea to produce 2-aminothiazole intermediates, which serve as precursors for further functionalization.

Introduction of the Prop-2-ynoate Side Chain

The alkyne-bearing side chain, methyl 3-(prop-2-ynoate), is typically introduced via nucleophilic substitution or coupling reactions involving the thiazole core.

Sonogashira Coupling :

A prevalent method involves coupling a halogenated thiazole intermediate with a terminal alkyne, such as methyl propiolate, using palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts under inert atmosphere. This method allows for regioselective attachment of the alkyne group at the 3-position of the thiazole ring.Direct Alkynylation :

Alternatively, direct alkynylation of the thiazole ring can be achieved through electrophilic alkynylation using reagents like methyl propiolate in the presence of bases such as potassium carbonate or cesium carbonate, often in polar aprotic solvents like DMF or acetonitrile.

Esterification and Final Functionalization

Post-coupling, the ester functionality is often finalized through methylation or esterification reactions:

Methylation of Carboxylic Acids :

If the intermediate contains a carboxylic acid group, methylation is performed using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, yielding the methyl ester.Protection/Deprotection Strategies :

Protecting groups may be employed on the thiazole nitrogen or other reactive sites to prevent side reactions during coupling steps, with subsequent deprotection under mild conditions.

Purification and Characterization

The final compound is purified via column chromatography, recrystallization, or preparative HPLC, with characterization confirmed through NMR, MS, IR, and elemental analysis.

Data Summary Table: Preparation Methods

Research Findings and Notes

- The synthesis of methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate benefits from palladium-catalyzed cross-coupling reactions, which offer high regioselectivity and yields.

- Alkynylation reactions are sensitive to moisture and oxygen, necessitating inert atmospheres and dry solvents.

- Protecting groups on the thiazole nitrogen can improve selectivity and reduce side reactions during coupling.

- Purification techniques such as column chromatography are critical for obtaining high-purity compounds suitable for biological testing or further derivatization.

Chemical Reactions Analysis

Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position of the thiazole ring can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate is primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial effects against various pathogens, including:

- Fungi : Aspergillus niger, Candida albicans

- Bacteria : Staphylococcus aureus, Escherichia coli

In vitro assays demonstrated varying degrees of efficacy, suggesting that the compound can inhibit the growth of these microorganisms through interaction with their cellular mechanisms.

Anticancer Properties

Studies indicate that this compound may selectively target cancer cells. For instance, it has shown promising results against human glioblastoma and melanoma cell lines. The MTT assay results indicated a notable reduction in cell viability in treated groups compared to controls. The mechanism appears to involve the inhibition of specific enzymes associated with cancer cell proliferation.

Anti-inflammatory Effects

The compound has also been explored for its potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines.

Agricultural Applications

In agriculture, this compound is being researched for its potential as a plant growth regulator and as a natural pesticide. Its ability to inhibit certain fungal pathogens makes it a candidate for developing eco-friendly agricultural practices.

Pesticidal Activity

The compound's structural features allow it to interact with microbial targets effectively. Field studies have indicated that it can reduce the incidence of fungal infections in crops without adversely affecting plant health.

Biochemical Research

This compound is utilized in biochemical research to explore enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

Research focusing on enzyme binding affinity has revealed that this compound can act as an inhibitor for various enzymes involved in metabolic processes. Understanding these interactions is crucial for elucidating its pharmacological profiles and potential therapeutic applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against fungi and gram-positive bacteria |

| Anticancer | Selective action against glioblastoma and melanoma cells | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Agricultural Applications | Plant growth regulator | Potential use as an eco-friendly pesticide |

| Biochemical Research | Enzyme inhibition studies | Inhibits specific enzymes involved in metabolic processes |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various strains. The results showed significant inhibition zones in cultures treated with the compound compared to controls, indicating its potential as a therapeutic agent.

Case Study 2: Cancer Cell Selectivity

In vitro experiments conducted on human cancer cell lines revealed that this compound exhibited selective cytotoxicity towards glioblastoma cells while sparing normal cells. This selectivity highlights its potential for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Comparison with Similar Compounds

The structural and functional distinctions between Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate and related compounds are critical for understanding its physicochemical properties and biological relevance. Below is a detailed analysis:

Structural Analogues with Thiazole Cores

Key Observations :

- Ester Group Influence : Methyl esters hydrolyze faster than ethyl esters under physiological conditions, making the target compound more prone to metabolic conversion to its carboxylic acid form .

- Functional Group Diversity : Sulfamoyl and coumarin moieties in analogues introduce distinct electronic and hydrogen-bonding capabilities, altering target specificity .

Table 1: Comparative Physicochemical Properties

Biological Activity

Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate is a thiazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by a methyl group at the 4-position of the thiazole ring and a prop-2-ynoate group at the 3-position, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

Molecular Formula: C_8H_8N_2OS

Molecular Weight: 181.21 g/mol

CAS Number: 1315368-23-0

The structural features of this compound allow it to engage in various biochemical interactions, making it a candidate for further research in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylthiazole with propargyl bromide in the presence of potassium carbonate, conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is purified using techniques such as column chromatography.

Antimicrobial Properties

This compound has been explored for its antimicrobial activity . Thiazole derivatives are known to exhibit potent effects against various microorganisms, including bacteria and fungi. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties . Its mechanism of action appears to involve interference with cellular processes such as mitotic spindle formation in cancer cells. Specifically, it has been reported to induce multipolar mitosis in centrosome-amplified cancer cells, leading to increased cell death through aberrant cell division .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzyme activities by binding to active sites or modulating receptor functions through competitive or allosteric mechanisms.

- Non-covalent Interactions: The thiazole ring participates in hydrogen bonding and π–π stacking interactions, which are crucial for its biological efficacy .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving thiazole derivatives. For example, analogous thiazolyl propynoates are synthesized by reacting 4-methylthiazole precursors with propargyl esters under reflux in acetone or methanol. Reaction optimization includes temperature control (e.g., 80°C for aromatic aldehyde condensations), solvent selection (methanol or ethanol for recrystallization), and acid/base catalysts (e.g., sodium acetate to neutralize byproducts). Purity is confirmed via melting point analysis and NMR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing shifts to analogous thiazole derivatives (e.g., 4-methylthiazol-2-yl protons appear at δ 2.4–2.6 ppm; alkyne protons at δ 3.1–3.3 ppm). Contradictions between predicted and observed splitting patterns may arise from conformational flexibility; DFT calculations or variable-temperature NMR can resolve these .

- IR and MS : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹). Discrepancies in molecular ion peaks ([M+H]+) require high-resolution MS to distinguish isotopic clusters from impurities .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess hydrolysis of the ester group. Store at –20°C in inert atmospheres (argon) to prevent moisture-induced degradation. Monitor via HPLC or TLC over time. Accelerated degradation studies (e.g., 40°C/75% RH) predict shelf-life .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data discrepancies in thiazolyl propynoate derivatives?

- Methodological Answer : Use SHELX (for small-molecule refinement) and WinGX (for data integration) to resolve ambiguities. For example, weak C–H⋯O interactions in thiazole-containing complexes may lead to disordered structures; iterative refinement with SHELXL and validation via R-factor convergence (<5%) is critical . ORTEP-III can visualize thermal ellipsoids to identify anisotropic displacement errors .

Q. How can computational methods predict the compound’s reactivity in click chemistry or bioorthogonal applications?

- Methodological Answer : Density Functional Theory (DFT) calculates alkyne bond angles and electron density to predict cycloaddition rates with azides. Compare HOMO-LUMO gaps (e.g., ~6 eV for similar propynoates) to assess kinetic stability. MD simulations model solvent effects (e.g., DMSO vs. water) on reaction pathways .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are false positives mitigated?

- Methodological Answer :

- Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains. Include controls (e.g., DMSO vehicle) to rule out solvent toxicity.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) with IC50 calculations. Confirm target specificity via siRNA knockdown of putative targets (e.g., bacterial thioredoxin reductase) .

Q. How do structural modifications (e.g., fluorination at the phenyl ring) alter physicochemical properties?

- Methodological Answer : Introduce fluorine at the 4-position (cf. methyl 3-(4-fluorophenyl)prop-2-ynoate) to enhance lipophilicity (logP increases by ~0.5). Characterize via Hammett plots to correlate electronic effects with reaction rates. Solubility is measured using shake-flask methods in PBS (pH 7.4) .

Data Contradiction Analysis

Q. How to address inconsistencies between computational predictions and experimental NMR data?

- Methodological Answer : Discrepancies often arise from solvent effects or neglected van der Waals interactions. Re-optimize DFT geometries using implicit solvent models (e.g., PCM for methanol). Validate with NOESY/ROESY to confirm spatial proximities .

Q. What causes variability in crystallographic refinement metrics (e.g., Rint) for thiazole derivatives?

- Methodological Answer : High Rint (>10%) may indicate twinning or poor crystal quality. Apply twin law refinement in SHELXL or use PLATON to detect missed symmetry. Re-measure data at synchrotron sources for higher resolution .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.